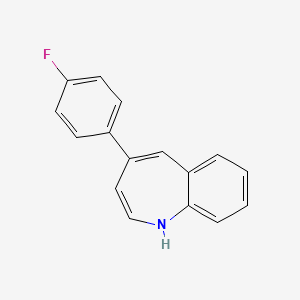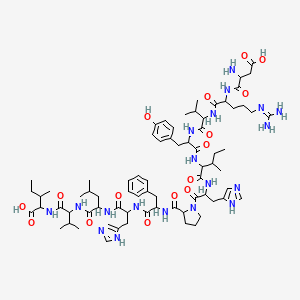
1H-1-Benzazepine, 4-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Benzazepine, 4-(4-fluorophenyl)-, also known by its systematic name 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine , is a chemical compound with the molecular formula C₁₆H₁₅F₂N. It falls within the class of heterocyclic compounds and is structurally related to benzazepines. The compound’s molecular weight is approximately 259.29 g/mol .
Métodos De Preparación
The synthetic routes for 1H-1-Benzazepine, 4-(4-fluorophenyl)- can vary, but one common method involves the following steps:
Starting Material: Begin with a suitable precursor or starting material.
Fluorination: Introduce the fluorine atom at the desired position using appropriate reagents.
Cyclization: Form the benzazepine ring through cyclization reactions.
Substituent Introduction: Introduce the 4-(4-fluorophenyl) substituent.
Tetrahydro Derivative Formation: Obtain the tetrahydro-1H-1-benzazepine structure.
Industrial production methods may involve modifications or optimizations of these steps, but the core principles remain consistent.
Análisis De Reacciones Químicas
1H-1-Benzazepine, 4-(4-fluorophenyl)- can undergo various reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter the compound’s structure.
Substitution: Substituting functional groups on the benzazepine ring. Common reagents and conditions depend on the specific reaction type and desired outcome. Major products formed from these reactions include derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other biologically active compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mecanismo De Acción
The precise mechanism by which 1H-1-Benzazepine, 4-(4-fluorophenyl)- exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 1H-1-Benzazepine, 4-(4-fluorophenyl)- is unique in its fluorine substitution pattern, similar compounds include other benzazepines and related heterocycles. Further exploration of its distinct features can provide valuable insights.
Remember that this compound’s applications and properties may evolve as research progresses.
Propiedades
Número CAS |
1030422-02-6 |
|---|---|
Fórmula molecular |
C16H12FN |
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-1H-1-benzazepine |
InChI |
InChI=1S/C16H12FN/c17-15-7-5-12(6-8-15)13-9-10-18-16-4-2-1-3-14(16)11-13/h1-11,18H |
Clave InChI |
OKAZJIMTDYEQMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=CN2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)

![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)

